N-methylquinolin-6-amine
CAS No.: 83407-38-9
Cat. No.: VC6245260
Molecular Formula: C10H10N2
Molecular Weight: 158.204
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83407-38-9 |
---|---|
Molecular Formula | C10H10N2 |
Molecular Weight | 158.204 |
IUPAC Name | N-methylquinolin-6-amine |
Standard InChI | InChI=1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3 |
Standard InChI Key | XXTCHBBZIBFUCN-UHFFFAOYSA-N |
SMILES | CNC1=CC2=C(C=C1)N=CC=C2 |
Introduction
Chemical and Physical Properties
Physicochemical Parameters
Key physical properties derived from experimental and computational studies include:
The compound’s moderate lipophilicity (logP 2.35) suggests adequate membrane permeability for biological applications, while its polar surface area below 30 Ų indicates potential blood-brain barrier penetration capabilities .
Synthetic Methodologies
Smiles Rearrangement Approach
The most efficient synthesis employs a one-pot protocol via Smiles rearrangement, achieving yields up to 71% under optimized conditions . This three-step cascade reaction proceeds as follows:
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O-Alkylation: 6-Hydroxyquinoline reacts with N-alkyl/aryl-2-chloroacetamides in DMF at 90°C in the presence of Cs₂CO₃ to form the ether intermediate.
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Smiles Rearrangement: Intramolecular nucleophilic aromatic substitution occurs at 150°C, transferring the amine group to the quinoline ring.
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Hydrolysis: Basic cleavage of the acetamide group yields the final N-methylquinolin-6-amine .
Critical reaction parameters include:
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Base: Cs₂CO₃ superior to K₂CO₃ (71% vs. 25% yield)
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Solvent: DMF essential for rearrangement (CH₃CN yields only O-alkyl product)
Comparative Analysis of Synthetic Routes
Traditional methods for aminoquinoline synthesis often involve:
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Nitro group reduction (low yields, harsh conditions)
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Buchwald-Hartwig amination (requires palladium catalysts)
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Direct amination (limited substrate scope)
The Smiles rearrangement approach offers distinct advantages:
Industrial and Research Applications
Emerging non-pharmaceutical uses include:
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Organic Electronics: As electron-transport material in OLEDs (hole-blocking efficiency >85%)
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Catalysis: Ligand for palladium-catalyzed cross-couplings (TON up to 10⁵)
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Analytical Chemistry: Fluorogenic probe for Cu²⁺ detection (LOD 0.1 nM)
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